Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-
Overview
Description
Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound features a unique structure with an aminohexyl group and a carboxymethyl group attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- typically involves the following steps:
Starting Materials: Glycine, 6-aminohexanoic acid, and chloroacetic acid.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
Types of Reactions:
Oxidation: The amino groups in Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- can undergo oxidation reactions to form corresponding oxides.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Aminohexyl oxides.
Reduction: Hexyl alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives of Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its role in protein modification and enzyme inhibition.
- Potential use in the development of peptide-based drugs.
Medicine:
- Investigated for its therapeutic potential in treating metabolic disorders.
- Explored as a drug delivery agent due to its biocompatibility.
Industry:
- Utilized in the production of biodegradable polymers.
- Employed in the formulation of specialty chemicals and materials.
Mechanism of Action
Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- exerts its effects through interactions with various molecular targets, including enzymes and receptors. The aminohexyl group can enhance binding affinity to specific proteins, while the carboxymethyl group can facilitate interactions with metal ions. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
- Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-
- Glycine, N-(4-aminobutyl)-N-(carboxymethyl)-
- Glycine, N-(8-aminooctyl)-N-(carboxymethyl)-
Comparison:
Structural Differences: The length of the aminoalkyl chain varies among these compounds, affecting their physical and chemical properties.
Binding Affinity: The longer the aminoalkyl chain, the higher the potential for hydrophobic interactions, which can influence binding affinity to proteins and receptors.
Applications: While all these compounds share similar applications, the specific chain length can make one more suitable for certain applications over others. For example, longer chains may be preferred in drug delivery systems for enhanced cellular uptake.
Properties
IUPAC Name |
2-[6-aminohexyl(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c11-5-3-1-2-4-6-12(7-9(13)14)8-10(15)16/h1-8,11H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZDINJIDNOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN(CC(=O)O)CC(=O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613656 | |
Record name | 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-57-9 | |
Record name | N-(6-Aminohexyl)-N-(carboxymethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58534-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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